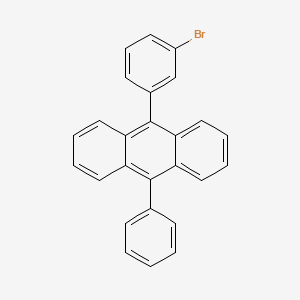
9-(3-Bromophenyl)-10-phenylanthracene
Übersicht
Beschreibung
9-(3-Bromophenyl)-10-phenylanthracene is a useful research compound. Its molecular formula is C26H17Br and its molecular weight is 409.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
9-(3-Bromophenyl)-10-phenylanthracene (CAS No. 1023674-80-7) is an anthracene derivative that has garnered attention in various fields, particularly in organic electronics and photophysical studies. This compound exhibits unique biological activities that make it a candidate for further research in medicinal chemistry and material science.
Chemical Structure
The chemical structure of this compound is characterized by its anthracene backbone with bromophenyl and phenyl substituents at the 9 and 10 positions, respectively. This structural configuration is crucial for its biological and photophysical properties.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound, focusing on its photophysical properties, potential therapeutic applications, and mechanisms of action.
Photophysical Properties
The compound demonstrates significant fluorescence properties, which are essential for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological systems. The fluorescence quantum yield is influenced by the substituents on the anthracene core, which can enhance or quench fluorescence depending on their electronic characteristics .
The mechanism through which this compound exerts its biological effects primarily involves its interaction with cellular components. The compound's ability to generate reactive oxygen species (ROS) upon excitation has been linked to its cytotoxic effects on cancer cells. This property is particularly relevant for its potential use in photodynamic therapy (PDT) where light-activated compounds induce cell death in tumor cells .
Case Studies
- Photodynamic Therapy Applications
- Fluorescent Probes
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other anthracene derivatives is useful:
| Compound Name | Fluorescence Quantum Yield | ROS Generation | Application Area |
|---|---|---|---|
| This compound | High | Yes | Photodynamic therapy |
| 9,10-Diphenylanthracene | Moderate | Yes | OLEDs, biological imaging |
| 10-Phenylanthracene | Low | No | Organic electronics |
Eigenschaften
IUPAC Name |
9-(3-bromophenyl)-10-phenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-12-8-11-19(17-20)26-23-15-6-4-13-21(23)25(18-9-2-1-3-10-18)22-14-5-7-16-24(22)26/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPNWZVLPLJEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















